molecular formula C19H20N4O2 B3000578 1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396680-28-6

1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3000578
CAS No.: 1396680-28-6
M. Wt: 336.395
InChI Key: XRVYPBCYJLTJTQ-UHFFFAOYSA-N
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Description

1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic chemical reagent featuring a 1,2,3-triazole core, a privileged scaffold in modern medicinal chemistry and drug discovery. This compound is designed for research and development use only by qualified laboratory personnel. The 1,2,3-triazole-carboxamide structure is a versatile pharmacophore known for its ability to engage in key hydrogen bonding and dipole interactions with biological targets. Analogs of this chemotype have demonstrated significant potential in pioneering research areas, including as potent inhibitors of enzymes like acetylcholinesterase (AChE) for neurodegenerative disease research , and as high-affinity ligands for nuclear receptors such as the Pregnane X Receptor (PXR), which plays a critical role in regulating drug metabolism . Furthermore, the triazole scaffold is extensively investigated for its anti-fungal and anti-parasitic properties, making it a compound of interest for developing therapies against neglected tropical diseases and plant pathogens . The specific substitution pattern on the triazole ring in this reagent is intended to allow researchers to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity for specific biological targets. Applications: This product is intended for use in pharmaceutical R&D, agrochemical research, and as a building block for further chemical synthesis. It is strictly for laboratory research purposes. Handling Notice: This product is not intended for diagnostic or therapeutic uses, nor for use in foods, drugs, cosmetics, or household products. It is not for sale to individuals. All customer orders are subject to an internal onboarding process.

Properties

IUPAC Name

1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-14(15-8-4-2-5-9-15)20-19(25)17-12-23(22-21-17)13-18(24)16-10-6-3-7-11-16/h2-12,14,18,24H,13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVYPBCYJLTJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Introduction of the hydroxy-phenylethyl group: This step involves the reaction of the triazole intermediate with a suitable phenylethyl derivative.

    Formation of the carboxamide group: This is typically done by reacting the intermediate with a carboxylic acid derivative under appropriate conditions.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: As a potential therapeutic agent for various diseases due to its biological activities.

    Industry: In the development of new materials with specific properties, such as UV absorbers or stabilizers.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Triazole Carboxamide Derivatives

The 1H-1,2,3-triazole-4-carboxamide scaffold is shared among several pharmacologically active compounds. Key analogs include:

Compound Name Substituents Key Properties/Applications Reference
Rufinamide 1-(2-Fluorobenzyl) Antiepileptic; fluorinated substituent enhances metabolic stability
RFM 1-[(2,6-Difluorophenyl)methyl] Antiepileptic; triazole ring critical for seizure control
MKA122 (6w) 1-(4-Cyclopropylcarbamoylphenyl) Macrophage migration inhibitory factor (MIF) inhibitor; 33% synthetic yield
CymitQuimica Analog N-(2-Fluorobenzyl)-1-(2-hydroxy-2-phenylethyl) Discontinued commercial product; structural similarity to target compound
Key Observations:
  • Electron-Withdrawing Groups : Fluorine atoms in Rufinamide and RFM improve lipophilicity and resistance to oxidative metabolism, critical for CNS penetration .
  • Hydroxy Groups: The target compound’s 2-hydroxy-2-phenylethyl moiety may enhance solubility compared to non-polar analogs like Rufinamide but could reduce blood-brain barrier permeability .
  • Amide Substituents : The N-(1-phenylethyl) group in the target compound differs from MKA122’s cyclopropylcarbamoylphenyl, suggesting divergent biological targets—MKA122’s cyclopropyl group may impose steric constraints absent in the target .

Anticancer Triazole Carboxamides

highlights compounds with anticancer activity, such as:

  • ZIPSEY : (S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide.
  • LELHOB : 1-(4-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl] analog.
Comparison:
  • Chlorophenyl vs.

Biological Activity

The compound 1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available literature on the biological activity of this compound, highlighting its mechanism of action, efficacy against various cell lines, and potential applications in drug development.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20N4O\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}

This structure contains a triazole ring that is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound was evaluated against several human cancer cell lines including HepG-2 (liver cancer), MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). Results indicated that certain triazole derivatives showed comparable or superior activity to standard chemotherapeutic agents like doxorubicin .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Comparison to Doxorubicin
This compoundHepG-23.5Comparable
Mono-1,2,3-triazole 9MCF-71.5Superior
Bis-1,2,3-triazole 16HCT-1162.0Comparable
Mono-1,2,3-triazole 13A5494.0Inferior

The mechanism by which triazole derivatives exert their anticancer effects often involves the inhibition of key enzymes involved in cell proliferation and survival. Notably, many compounds in this class have been shown to inhibit thymidylate synthase , an enzyme critical for DNA synthesis. This inhibition leads to apoptosis (programmed cell death) and cell cycle arrest in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, some derivatives of triazoles have demonstrated antimicrobial activity. For example:

  • Antibacterial Efficacy : Compounds were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that certain triazole derivatives exhibited significant antibacterial properties, suggesting potential applications in treating infections .

Table 2: Antimicrobial Activity Against Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Triazole Derivative AE. coli32 µg/mL
Triazole Derivative BS. aureus16 µg/mL

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

  • Study on HepG-2 Cells : A study reported that a specific derivative showed an IC50 value of 3.5 µM against HepG-2 cells, indicating potent anticancer activity comparable to doxorubicin .
  • Thymidylate Synthase Inhibition : Another study demonstrated that triazole derivatives inhibited thymidylate synthase with IC50 values ranging from 1.95 to 4.24 µM, showcasing their potential as effective chemotherapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

Preparation of the alkyne precursor (e.g., 1-phenylethyl propargyl amine).

Synthesis of the azide component (e.g., 2-hydroxy-2-phenylethyl azide).

Cycloaddition under catalytic conditions (CuSO₄·5H₂O and sodium ascorbate in a 1:1 tert-butanol/water mixture at 60°C).

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Validation should include FT-IR for triazole ring confirmation (C-H bending at ~1,200 cm⁻¹) and ¹H NMR for substituent integration .

Q. How can researchers address low aqueous solubility during in vitro assays?

Methodological Answer: Low solubility is common in triazole derivatives due to hydrophobic aryl groups. Strategies include:

  • Co-solvent systems: Use DMSO (≤1% v/v) with PBS buffer to maintain biocompatibility.
  • Structural modification: Introduce polar groups (e.g., hydroxyl or carboxyl) at the phenyl or hydroxyethyl moieties.
  • Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–200 nm, PDI <0.2) to enhance bioavailability.
    Monitor solubility via dynamic light scattering (DLS) and confirm stability with UV-Vis spectroscopy (λ = 280 nm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Mass spectrometry (HRMS): Confirm molecular weight (expected [M+H]⁺ ~394.18 Da).
  • ¹³C NMR: Identify triazole carbons (δ 140–150 ppm) and carbonyl groups (δ ~165 ppm).
  • X-ray crystallography: Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable).
  • HPLC-PDA: Assess purity (>95% at 254 nm, C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be reconciled?

Methodological Answer: Contradictions often arise from assay variability or off-target effects. Mitigation steps:

Standardize assays: Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for apoptosis).

Dose-response curves: Calculate IC₅₀ values with nonlinear regression (GraphPad Prism) across ≥3 biological replicates.

Off-target screening: Employ kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions.

Molecular dynamics (MD) simulations: Model ligand-receptor binding (e.g., with GROMACS) to validate selectivity .

Q. What computational strategies predict binding affinity to target enzymes?

Methodological Answer:

  • Docking studies: Use AutoDock Vina to screen against enzymes like cyclooxygenase-2 (PDB ID: 5KIR). Optimize protonation states with PROPKA.
  • Free-energy perturbation (FEP): Calculate ΔΔG for triazole substituent modifications (e.g., methyl vs. hydroxyethyl).
  • QSAR modeling: Train models with descriptors (e.g., LogP, polar surface area) from PubChem data .

Q. How do structural modifications impact pharmacokinetics in vivo?

Methodological Answer:

  • Metabolic stability: Incubate with liver microsomes (human or murine) and quantify parent compound via LC-MS/MS.
  • Plasma protein binding: Use equilibrium dialysis (37°C, 4 hours) to measure unbound fraction.
  • Pharmacophore optimization: Replace the 1-phenylethyl group with a pyridyl moiety to enhance blood-brain barrier penetration (clogP reduction from 3.2 to 2.1) .

Q. What experimental designs validate the compound’s mechanism of action?

Methodological Answer:

  • CRISPR-Cas9 knockout: Generate target gene (e.g., EGFR) knockouts in cell lines to confirm on-target effects.
  • Isothermal titration calorimetry (ITC): Measure binding thermodynamics (Kd, ΔH) with purified enzyme.
  • Fluorescence polarization: Track displacement of a fluorescent probe (e.g., FITC-labeled ATP) in real time .

Future Research Directions

  • Heterocyclic diversification: Explore 1,2,4-triazole or tetrazole analogs to modulate selectivity .
  • In vivo toxicity profiling: Conduct 28-day repeat-dose studies in rodents (OECD Guideline 407).
  • Multi-omics integration: Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map signaling pathways .

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